Acetochloro-alpha-L-fucose

Description

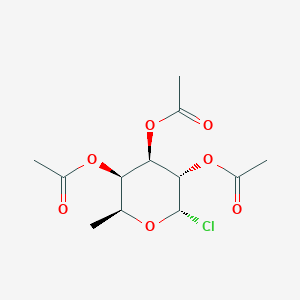

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17ClO7 |

|---|---|

Molecular Weight |

308.71 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-chloro-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C12H17ClO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 |

InChI Key |

ZHEUAMUSDHNINO-BSOOIWJMSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthesis Methodologies for Acetochloro Alpha L Fucose

Historical Context of Glycosyl Halide Synthesis in Carbohydrate Chemistry

The synthesis of glycosyl halides represents a cornerstone in the history of carbohydrate chemistry, dating back to the early 20th century. rsc.org These compounds, particularly glycosyl chlorides and bromides, were among the first glycosyl donors utilized for the controlled synthesis of glycosides. nih.govscholaris.ca The pioneering work of Koenigs and Knorr in 1901, which introduced the use of silver salt promoters to activate glycosyl bromides, was a major milestone. nih.gov This method offered greater control and predictability compared to earlier Fischer glycosylations. nih.gov

Initially, glycosyl chlorides were prominent, but they were soon largely overshadowed by the more reactive glycosyl bromides. nih.gov The ease of their synthesis and higher reactivity profile made bromides the preferred choice for many years. nih.gov However, the development of new activation methods has renewed interest in glycosyl chlorides. chinesechemsoc.org Over the decades, a variety of glycosyl halides, including fluorides and iodides, have been developed, each with unique reactivity and applications. scholaris.cawikipedia.org The choice of the halogen, protecting groups, and reaction conditions allows for a wide range of reactivity and stereochemical outcomes in glycosylation reactions. rsc.org

Classical Chemical Synthesis of Acetochloro-alpha-L-Fucose from L-Fucose

The classical synthesis of this compound from L-fucose is a two-step process involving the protection of the hydroxyl groups by acetylation, followed by the introduction of a chlorine atom at the anomeric center. researchgate.net

The first step in the synthesis is the peracetylation of L-fucose, which protects the hydroxyl groups and influences the stereochemical outcome of the subsequent halogenation. A common method involves treating L-fucose with acetic anhydride (B1165640) in the presence of a catalyst. researchgate.netnycu.edu.tw

Several catalysts can be employed for this purpose. While traditional methods often used pyridine, its toxicity has led to the exploration of alternatives. nycu.edu.tw Inexpensive and readily available sulfonic acids, such as p-toluenesulfonic acid and sulfuric acid, have proven to be efficient catalysts for the peracetylation of a wide range of carbohydrates, including L-fucose. nycu.edu.tw One of the challenges in the acetylation of L-fucose is the potential formation of undesired furanosyl acetate (B1210297) isomers. nycu.edu.tw However, careful control of reaction conditions, such as temperature, can suppress the formation of these byproducts. For L-fucose, lowering the reaction temperature to -20 °C when using sulfuric acid as a catalyst has been shown to reduce the formation of the furanosyl isomer to less than 2%. nycu.edu.tw

Another approach involves the use of acetic anhydride with sodium acetate. researchgate.net This method also yields the acetylated fucose derivative, which can then be used in the next step without extensive purification.

Following acetylation, the anomeric acetate is converted to the corresponding glycosyl halide. While the name "this compound" suggests a chloride, the classical and often-cited synthesis involves the formation of the corresponding bromide, 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide, by treating the acetylated fucose with hydrogen bromide in acetic acid. researchgate.net This resulting α-bromide is a common precursor for fucosylation reactions.

The formation of the chloride, this compound (2,3,4-tri-O-acetyl-α-L-fucopyranosyl chloride), can be achieved using various chlorinating agents. smolecule.com Although less common in older literature for fucose itself, general methods for preparing glycosyl chlorides include the reaction of the peracetylated sugar with reagents like hydrogen chloride or thionyl chloride.

Exploration of Alternative Synthetic Routes to L-Fucose Anomeric Halide Precursors

Beyond the classical methods, several alternative routes for the synthesis of L-fucose anomeric halide precursors have been explored. These methods often aim to improve yield, stereoselectivity, or to provide access to different halide derivatives.

One such alternative involves a one-pot synthesis where L-fucose is first treated with acetic anhydride followed by the addition of hydrogen bromide in acetic acid. nih.gov Another variation involves the treatment of free sugars with acetic anhydride in the presence of catalytic perchloric acid, followed by bromination with acetyl bromide and methanol. nih.gov

The synthesis of glycosyl iodides from 1-O-acetylpyranosides using trimethylsilyl (B98337) iodide (TMSI) has also been reported as a general method, which could be applied to acetylated fucose. wikipedia.org Glycosyl iodides are highly reactive donors for challenging glycosylations. scholaris.ca

Furthermore, the preparation of L-fucal from L-fucose provides a versatile intermediate. mdpi.com L-fucal can be synthesized via peracetylation, anomeric bromide formation, and subsequent elimination. acs.orgnih.gov This glycal can then be subjected to various reactions to introduce halogens at the anomeric and C2 positions. For instance, treatment of diacetyl-L-fucal with Selectfluor® and a bromide source can furnish 2-deoxy-2-fluoro-L-fucosyl bromide. nih.gov

Comparative Analysis of Different L-Fucose Anomeric Halide Preparations

The choice of method for preparing L-fucose anomeric halides depends on the desired halide (bromide, chloride, iodide, or fluoride), the required reactivity, and the target molecule.

| Method | Starting Material | Reagents | Product | Advantages | Disadvantages |

| Classical Halogenation | L-Fucose | 1. Acetic anhydride, sodium acetate 2. HBr in acetic acid | 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide | Well-established, reliable | Use of corrosive and toxic reagents |

| One-Pot Bromination | L-Fucose | Acetic anhydride, HBr in acetic acid | 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide | Streamlined procedure | May require careful optimization |

| Iodide Formation | Per-O-acetyl-L-fucose | Trimethylsilyl iodide (TMSI) | 2,3,4-tri-O-acetyl-L-fucopyranosyl iodide | Highly reactive donor for difficult glycosylations | Iodides can be unstable |

| From L-Fucal | L-Fucal | Electrophilic halogenating agents (e.g., Selectfluor®, MgBr₂) | 2-Deoxy-2-fluoro-L-fucosyl bromide | Access to 2-deoxy-2-halo derivatives | Multi-step synthesis of L-fucal required |

Table 1: Comparison of L-Fucose Anomeric Halide Preparation Methods

Glycosyl bromides, prepared through classical methods, are generally more reactive than the corresponding chlorides. nih.gov However, recent advancements in catalysis have made glycosyl chlorides more attractive and practical for carbohydrate synthesis. chinesechemsoc.org Glycosyl iodides are the most reactive of the common halides but can be less stable. wikipedia.org Glycosyl fluorides, on the other hand, are more stable but require specific activation methods. The choice between these halides is often dictated by the "armed-disarmed" strategy, where the reactivity of the glycosyl donor is modulated by the protecting groups. wikipedia.org Electron-withdrawing groups like acetates "disarm" the donor, making it less reactive, which can be advantageous for controlling the stereoselectivity of glycosylation reactions.

Acetochloro Alpha L Fucose As a Glycosyl Donor in Glycosylation Reactions

Mechanistic Studies of Glycosidic Bond Formation with Acetochloro-alpha-L-Fucose

The formation of a glycosidic bond using this compound is a nuanced process, influenced by a variety of factors that dictate the reaction mechanism.

Investigation of Reaction Mechanisms (e.g., SN1, SN2 Continuum)

Glycosylation reactions are generally understood to proceed along a mechanistic continuum, with the unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) pathways representing the two extremes. nih.govresearchgate.net The precise mechanism for a given reaction involving this compound is highly dependent on variables such as temperature, solvent, promoter type, and the structural characteristics of both the glycosyl donor and acceptor. researchgate.net

In an SN1-like mechanism, the reaction proceeds through a discrete oxocarbenium ion intermediate. nih.govwikipedia.orgnih.gov The departure of the anomeric chloride is facilitated by a Lewis acid promoter, generating a planar, electrophilic oxocarbenium ion. wikipedia.org This intermediate is then attacked by the nucleophilic glycosyl acceptor. The stereochemical outcome in this case is often a mixture of α and β anomers, as the acceptor can approach the planar intermediate from either face. However, factors such as the anomeric effect can favor the formation of the α-glycoside. wikipedia.org

Conversely, a pure SN2 mechanism involves a direct, concerted displacement of the anomeric chloride by the glycosyl acceptor. nih.govnih.gov This pathway would ideally lead to a complete inversion of stereochemistry at the anomeric center. For this compound, which has an α-chloride, an SN2 reaction would be expected to yield the β-fucoside. Computational studies using ab initio molecular dynamics (AIMD) simulations have been employed to explore this SN1/SN2 continuum, providing insights into the free energy surfaces and transition state structures for glycosylation reactions. nih.govnih.gov These studies help to rationalize and predict the reaction mechanism based on the specific reaction conditions. nih.gov

Role of the Anomeric Halide Leaving Group in Fucosylation

The nature of the leaving group at the anomeric position significantly impacts the reactivity of the glycosyl donor. universiteitleiden.nl In the case of this compound, the chloride is a moderately good leaving group. The activation of this anomeric halide, typically by a promoter, is a critical step in initiating the glycosylation reaction. wikipedia.orgnih.gov

The reactivity of glycosyl halides follows the general trend of iodides being more reactive than bromides, which are in turn more reactive than chlorides. universiteitleiden.nl While a more reactive leaving group can lead to a faster reaction, it can also promote anomerization of the glycosyl donor, potentially complicating the stereochemical outcome. universiteitleiden.nl The stability of the anomeric halide itself is also a factor, with many glycosyl bromides and chlorides being sensitive to their structure and protecting group pattern. nih.gov The choice of an anomeric chloride in this compound represents a balance between sufficient reactivity for glycosylation and manageable stability.

Stereoselectivity Control in Glycosylations Involving this compound

Achieving high stereoselectivity in the formation of glycosidic linkages is a central challenge in carbohydrate chemistry. researchgate.netuu.nl For this compound, the desired product is often the α-fucoside, which is the anomer commonly found in biologically active glycoconjugates. uu.nl

Impact of Promoter Systems and Solvents on Anomeric Selectivity

The choice of promoter and solvent system is critical for controlling the anomeric selectivity of fucosylation reactions. uu.nltrendscarbo.com Promoters, which are typically Lewis acids, activate the anomeric chloride, facilitating its departure. wikipedia.org The nature of the promoter can influence whether the reaction proceeds through a more SN1 or SN2-like pathway. trendscarbo.com For instance, strong acid promoters in ethereal solvents can favor SN1-type reactions. nih.govtrendscarbo.com

Solvents can also have a profound effect on stereoselectivity. trendscarbo.com In some cases, solvents can participate in the reaction, forming transient intermediates that influence the stereochemical outcome. For example, acetonitrile (B52724) has been observed to favor SN2-type mechanisms in certain glycosylations. nih.gov The dielectric constant of the solvent can also play a role in stabilizing or destabilizing charged intermediates, thereby influencing the reaction pathway. uu.nl

Strategies for Achieving α-Fucoside Stereoselectivity

The synthesis of α-fucosides is a significant goal due to their prevalence in biologically important molecules. uu.nluniprot.org Several strategies have been developed to achieve high α-selectivity in fucosylation reactions. One common approach involves the use of "in situ anomerization" conditions. researchgate.net This method often employs a fucosyl donor with an α-leaving group in the presence of a halide salt, such as tetrabutylammonium (B224687) bromide. researchgate.net This can lead to an equilibrium between the α- and the more reactive β-anomer, which can then react with the acceptor to form the α-glycoside.

Another strategy involves the careful selection of protecting groups on the fucosyl donor in combination with specific activation methods and reaction conditions. researchgate.net The interplay between these factors can be optimized to strongly favor the formation of the α-anomer. Computational methods are also being increasingly used to understand the conformational energy landscapes of fucosyl oxocarbenium ions, which can provide insights into their intrinsic reactivity and stereoselectivity, aiding in the development of new strategies for stereoselective α-fucosylation. acs.org

Interactive Data Tables

Table 1: Influence of Protecting Groups on Fucosylation Stereoselectivity

| Fucosyl Donor Protecting Groups (C-2, C-3, C-4) | Glycosyl Acceptor | Promoter/Solvent | α:β Ratio | Reference |

| O-Benzyl, O-Acetyl, O-Acetyl | Linear Alcohol | NIS/TfOH | Poor | uu.nl |

| O-Benzyl, O-Benzoyl, O-Benzoyl | Linear Alcohol | Tetrabutylammonium Bromide | 75-90% α | uu.nlresearchgate.net |

| O-Benzyl, 3,4-Acetonide | Linear Alcohol | NIS/TfOH | Varies | uu.nl |

Table 2: Effect of Promoter and Solvent on Anomeric Selectivity in Fucosylation

| Fucosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Predominant Anomer | Reference |

| 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl chloride | Methanol | Silver triflate | Dichloromethane (B109758) | α | uu.nl |

| Per-O-acetyl-α-L-fucopyranosyl bromide | Primary Alcohol | Silver carbonate | Toluene | α/β mixture | nih.gov |

| Ethyl 2-O-benzyl-3,4-di-O-acetyl-1-thio-α-L-fucopyranoside | Secondary Alcohol | NIS/TfOH | Acetonitrile | Poor selectivity | uu.nl |

| Ethyl 2-O-benzyl-3,4-di-O-acetyl-1-thio-α-L-fucopyranoside | Secondary Alcohol | Tetrabutylammonium bromide | Dichloromethane | High α | researchgate.net |

Reactivity Profiles of this compound with Diverse Glycosyl Acceptors

This compound, systematically known as 2,3,4-tri-O-acetyl-α-L-fucopyranosyl chloride, serves as a classical glycosyl donor for the introduction of L-fucose residues into target molecules. Its utility is primarily demonstrated in Koenigs-Knorr type glycosylation reactions, a long-standing method for forming glycosidic bonds. wikipedia.org The reactivity of this donor is governed by several factors, including the nature of the glycosyl acceptor, the choice of promoter, and the inherent stereochemical challenges associated with fucosylation.

The fundamental reaction involves the nucleophilic substitution of the anomeric chlorine atom by a hydroxyl group from a glycosyl acceptor molecule. smolecule.com This process is not spontaneous and requires activation by a halophilic promoter, typically a heavy metal salt such as silver carbonate, silver triflate, mercuric cyanide, or cadmium carbonate. wikipedia.orgmdpi.comcdnsciencepub.com The mechanism proceeds through the formation of a reactive oxocarbenium ion intermediate. wikipedia.org

A key feature influencing the stereochemical outcome of glycosylations with this compound is the presence of the acetyl protecting group at the C-2 position. In classical Koenigs-Knorr reactions, a C-2 ester group provides "neighboring group participation," where the carbonyl oxygen attacks the anomeric center to form a cyclic dioxolanium intermediate. Subsequent SN2 attack by the acceptor alcohol at C-1 typically leads to the formation of a 1,2-trans-glycosidic linkage. wikipedia.org For L-fucose, a 1,2-trans product would be the β-L-anomer. However, the biologically relevant and often desired linkage is the 1,2-cis α-L-anomer. The synthesis of α-L-fucosides is notoriously challenging, as complete stereoselectivity is rarely achieved. researchgate.net In some cases, using the related 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide has resulted in the formation of the undesired β-L-fucopyranosyl anomer. researchgate.net

The reactivity and selectivity are also highly dependent on the nature of the glycosyl acceptor. Simple, linear alcohols may react differently than the sterically hindered hydroxyl groups found on complex carbohydrate structures. researchgate.net Fucosylation of complex, multi-branched oligosaccharide acceptors has been demonstrated, indicating that even hindered hydroxyls can serve as effective nucleophiles, though reaction conditions must be carefully optimized. explorationpub.comexplorationpub.com The use of strong Lewis acid promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been explored, but reactions can be sluggish. uoguelph.ca

The following interactive table summarizes the key reactivity characteristics of this compound with various glycosyl acceptors.

Table 1: Reactivity Profile of this compound

| Feature | Description | Relevant Factors & Outcomes |

|---|---|---|

| Reaction Type | Koenigs-Knorr Glycosylation | Nucleophilic substitution of the anomeric chloride with an alcohol. wikipedia.orgsmolecule.com |

| Required Activation | Promoter/Catalyst | Requires halophilic promoters such as Ag₂CO₃, AgOTf, Hg(CN)₂, or CdCO₃. wikipedia.orgmdpi.com |

| Role of C2-Protecting Group | Anchimeric Assistance | The C2-acetyl group can participate, favoring the formation of a 1,2-trans (β-L) linkage. wikipedia.org |

| Stereoselectivity | Challenging | Achieving the desired 1,2-cis (α-L) linkage is difficult; mixtures of anomers are common. researchgate.netresearchgate.net |

| Acceptor Type: Simple Alcohols | Primary/Secondary Alcohols | Generally more reactive, but achieving high α-selectivity remains a challenge. researchgate.net |

| Acceptor Type: Complex Oligosaccharides | Sterically Hindered Hydroxyls | Fucosylation is possible but may require carefully optimized conditions. Steric bulk of the acceptor can influence selectivity. researchgate.netexplorationpub.comexplorationpub.com |

Synthesis of Complex Fucosylated Oligosaccharides Utilizing this compound

This compound, while a classical glycosyl donor, has been employed in the synthesis of complex, biologically significant fucosylated oligosaccharides. These syntheses are often multi-step processes where the fucosyl donor is used to install the fucose moiety onto a disaccharide or larger oligosaccharide acceptor. The resulting fucosylated structures can then be further elaborated or used as building blocks for even larger molecules.

A notable application is in the construction of precursors for glycans related to blood group antigens or selectin ligands. For instance, a key strategy involves creating a fucosylated trisaccharide which can then be activated as a glycosyl donor itself for further couplings. An example of this approach is the synthesis of a complex glycosyl bromide donor where the terminal non-reducing sugar is an α-L-fucopyranosyl residue. nih.gov This strategy begins with the fucosylation of a suitably protected disaccharide acceptor. The resulting trisaccharide, containing the O-(2,3,4-tri-O-acetyl-alpha-L-fucopyranosyl) unit, is then converted at its reducing end into a glycosyl bromide, ready for the next glycosylation step. nih.gov This highlights the role of this compound in a building block approach to complex glycan synthesis.

The synthesis of fragments of important structures like the Lewis A antigen, {β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc}, provides another context for the use of fucosyl donors. mdpi.com While modern syntheses often favor more reactive donors like fucosyl trichloroacetimidates, the core transformation—the α-fucosylation at the 4-OH position of a GlcNAc residue within a larger oligosaccharide—is a reaction where this compound could be applied under classical Koenigs-Knorr conditions. mdpi.comresearchgate.net The successful fucosylation of hindered trisaccharide acceptors in the synthesis of Sialyl Lewis X further underscores the feasibility of incorporating fucose late in a synthetic sequence. explorationpub.comexplorationpub.com

The following table outlines a representative synthetic step involving the fucosylation of a complex glycosyl acceptor, a key transformation in the assembly of biologically active oligosaccharides.

Table 2: Example of a Fucosylation Step in Complex Oligosaccharide Synthesis

| Step | Reactants | Conditions | Product | Yield & Significance |

|---|

| Fucosylation of a Disaccharide Acceptor | Donor: this compound (or related fucosyl halide) Acceptor: Protected Lactosamine derivative (e.g., Benzyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-(galactosyl)-β-D-glucopyranoside) | Promoter: Silver or Mercury salt (e.g., Ag₂CO₃, Hg(CN)₂) Solvent: Anhydrous dichloromethane or ether | Protected Lewis X trisaccharide: {β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-β-D-GlcNAc}-OR | Moderate to good yields. This step creates the core trisaccharide of the Lewis X antigen, a crucial ligand for selectin-mediated cell adhesion. explorationpub.comexplorationpub.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-tri-O-acetyl-α-L-fucopyranosyl chloride |

| L-fucose |

| Silver carbonate |

| Silver triflate |

| Mercuric cyanide |

| Cadmium carbonate |

| Trimethylsilyl trifluoromethanesulfonate |

| 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide |

| Lewis A |

| Sialyl Lewis X |

| N-acetylglucosamine (GlcNAc) |

| Galactose |

| Fucosyl trichloroacetimidate |

Advanced Synthetic Approaches Integrating Acetochloro Alpha L Fucose Chemistry

Chemoenzymatic Strategies for Fucosylated Glycan Assembly

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex glycans. nih.gov This approach is particularly advantageous for the synthesis of fucosylated oligosaccharides, where the stereospecific installation of fucose residues can be challenging to achieve through purely chemical means.

The cornerstone of chemoenzymatic synthesis of fucosylated glycans lies in the synergistic use of chemically synthesized fucose building blocks and highly specific fucosyltransferases. Chemical synthesis provides access to a wide array of fucosyl donors, including acetochloro-alpha-L-fucose, and acceptor molecules that may not be readily available from natural sources. rsc.orgbiorxiv.org These chemically defined substrates are then utilized by fucosyltransferases, which catalyze the transfer of L-fucose from a donor, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose), to a specific hydroxyl group on an acceptor glycan with remarkable regio- and stereoselectivity. pnas.org

Fucosyltransferases are a diverse family of enzymes that are classified based on the linkage they form (e.g., α1,2-, α1,3/4-, and α1,6-fucosyltransferases). nih.govresearchgate.net This specificity is crucial for the synthesis of biologically active glycans such as the sialyl Lewis X (sLex) antigen, where a precise α1,3-fucosidic linkage is required for its function in cell adhesion. nih.govnih.gov

A common chemoenzymatic strategy involves the chemical synthesis of a core oligosaccharide acceptor, which is then subjected to enzymatic fucosylation. nih.gov For instance, the synthesis of sLex and its analogs has been successfully achieved by chemically preparing the N-acetyllactosamine (LacNAc) backbone, followed by sequential enzymatic sialylation and fucosylation. nih.govescholarship.org This approach has also been extended to the synthesis of more complex structures, including dendrimeric sLex ligands and O-sulfated sLex antigens. nih.govescholarship.org

To overcome the high cost of GDP-fucose, one-pot multi-enzyme (OPME) systems have been developed. biorxiv.orgacs.org These systems generate the GDP-fucose donor in situ from less expensive precursors like L-fucose, using a cascade of enzymatic reactions. biorxiv.orgnih.gov For example, a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), can convert L-fucose into GDP-fucose, which is then immediately used by a fucosyltransferase in the same reaction vessel. nih.govnih.gov

| Enzyme | Function in Chemoenzymatic Synthesis | Example Application |

| Fucosyltransferases (FucTs) | Catalyze the regio- and stereospecific transfer of fucose from a donor to an acceptor glycan. | Synthesis of sialyl Lewis X, Lewis X, and other fucosylated antigens. nih.govnih.govnih.gov |

| Sialyltransferases (STs) | Transfer sialic acid residues to glycans, often used in conjunction with FucTs. | Synthesis of sialyl Lewis X and sialyl Lewis a. escholarship.orgacs.orgrsc.org |

| Galactosyltransferases (GalTs) | Add galactose units to build the backbone of complex glycans prior to fucosylation. | Assembly of N-acetyllactosamine (LacNAc) structures. nih.gov |

| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | A bifunctional enzyme that synthesizes GDP-fucose in situ from L-fucose. | Cost-effective production of the fucosyl donor for one-pot reactions. nih.govnih.gov |

Chemoenzymatic strategies offer several distinct advantages for the synthesis of complex fucosylated structures. The high regio- and stereoselectivity of fucosyltransferases circumvents the need for extensive protecting group manipulations that are often required in purely chemical synthesis, leading to higher yields and simplified purification processes. Furthermore, enzymatic reactions are typically performed in aqueous solutions under mild conditions, which is beneficial for the stability of sensitive glycan structures. nih.gov The ability to generate the expensive sugar nucleotide donor, GDP-fucose, in situ using multi-enzyme systems significantly enhances the cost-effectiveness and scalability of the process. biorxiv.orgacs.org

However, chemoenzymatic approaches are not without their limitations. The substrate specificity of fucosyltransferases can be a double-edged sword; while it ensures high selectivity, it can also limit the scope of accessible structures if the enzyme does not accept a desired chemically modified substrate. nih.gov The availability and stability of the required enzymes can also be a concern, although recombinant expression technologies have made many glycosyltransferases more accessible. nih.govresearchgate.net Additionally, the productivity of enzymatic reactions can sometimes be lower than that of chemical glycosylations, and the removal of enzymes and other biological components from the final product may require additional purification steps.

| Advantages | Limitations |

| High regio- and stereoselectivity | Substrate specificity of enzymes can limit scope |

| Mild reaction conditions | Availability and stability of enzymes |

| Reduced need for protecting groups | Lower productivity compared to some chemical methods |

| Cost-effective with in situ donor regeneration | Potential for product inhibition |

| Environmentally friendly (aqueous media) | Purification from biological components |

Automated Oligosaccharide Synthesis Platforms Utilizing Fucosylated Building Blocks

The demand for structurally well-defined oligosaccharides for biological studies has driven the development of automated synthesis platforms. huji.ac.il These systems aim to streamline the otherwise laborious process of oligosaccharide synthesis, making it more accessible to non-specialists. nih.gov

Automated glycan assembly (AGA) on a solid support is a prominent approach that has been successfully applied to the synthesis of complex oligosaccharides, including fucosylated structures. acs.orgbeilstein-journals.org In this method, a glycan is assembled step-by-step on a solid support, with each cycle involving the coupling of a monosaccharide building block, followed by washing to remove excess reagents. nih.gov This iterative process is well-suited for automation and has been used to synthesize a variety of fucosylated glycans, including fucoidan (B602826) oligosaccharides up to a 20-mer and branched structures. acs.org

Microfluidics and continuous flow chemistry are emerging as powerful tools in carbohydrate synthesis, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the potential for high-throughput synthesis and optimization. nih.govacs.org These technologies are being explored for both chemical and enzymatic glycosylation reactions. researchgate.netnih.gov

In the context of fucosylated glycan synthesis, microfluidic reactors can be used to perform glycosylation reactions with improved efficiency and selectivity. nih.gov The small reaction volumes in microfluidic devices can be advantageous when working with precious fucosyl donors or enzymes. frontiersin.org Continuous flow systems also offer the potential for scalable synthesis and integration with online monitoring techniques, allowing for real-time optimization of reaction conditions. nih.gov While still a developing area, microfluidics-based and continuous flow methodologies hold significant promise for the future of automated fucosylated oligosaccharide synthesis. nih.gov

Reactivity-Based One-Pot Synthesis Approaches for Fucosylated Systems

Reactivity-based one-pot synthesis is an elegant and efficient strategy for the rapid assembly of complex oligosaccharides from a mixture of building blocks in a single reaction vessel. nih.gov This approach relies on the differential reactivity of glycosyl donors, allowing for their sequential activation and coupling to an acceptor in a controlled manner. bohrium.com

In this strategy, a set of glycosyl donors with varying reactivity is prepared. The most reactive donor is coupled first under a given set of activation conditions. Subsequent donors are then activated by changing the reaction conditions or using a different activator, allowing for the stepwise construction of the target oligosaccharide without the need for intermediate purification steps. pnas.orgacs.org

This methodology has been successfully applied to the synthesis of fucosylated glycans, including the complex fucosyl GM1 hexasaccharide. pnas.orgspringernature.com The synthesis of such molecules requires careful planning and the selection of appropriate building blocks with finely tuned reactivity. researchgate.net A database of relative reactivity values for various glycosyl donors has been developed to aid in the design of one-pot syntheses. bohrium.com

The pre-activation based one-pot strategy is a related approach where a glycosyl donor is pre-activated before the addition of the acceptor. nih.gov This method has been used for the convergent synthesis of a complex fucosylated bi-antennary N-glycan, demonstrating the power of these strategies for accessing challenging targets. nih.gov Orthogonal one-pot strategies, which utilize glycosyl donors with leaving groups that can be activated under different conditions, have also been developed to further enhance the efficiency of oligosaccharide synthesis. researchgate.netnih.gov

Analytical Methodologies for Acetochloro Alpha L Fucose and Its Reaction Products

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of acetochloro-alpha-L-fucose and its derivatives, providing detailed information about atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its reaction products. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of L-fucose, the anomeric proton (H-1) signals are of particular diagnostic value, appearing as distinct multiplets. For instance, in fucopyranosyl units, these signals can be observed in the range of 5.30 to 5.58 ppm. researchgate.net The chemical shifts and coupling constants of these and other protons provide insights into the stereochemistry and conformation of the sugar ring. For example, the presence of specific cross-peaks in 2D NMR experiments like DQF-COSY can indicate the location of substituent groups, such as sulfates, on the fucose ring. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the α or β configuration of the glycosidic bond. In α-L-fucopyranosyl units, the C-1 signal can appear at chemical shifts greater than 100 ppm. researchgate.net Heteronuclear multiple quantum coherence (HMQC) or heteronuclear single quantum coherence (HSQC) experiments correlate the proton and carbon signals, allowing for the definitive assignment of each atom in the molecule. researchgate.nethmdb.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for L-Fucose

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 5.194 | 98.935 |

| H-2 | 3.438 | 73.583 |

| H-3 | 3.848 | 74.160 |

| H-4 | 3.737 | 75.623 |

| H-5 | 4.191 | 74.361 |

| H-6 (CH₃) | 1.238 | 18.220 |

| Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000036. bmrb.io |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and its derivatives with high accuracy. It also provides valuable structural information through the analysis of fragmentation patterns. epa.govnih.gov

In the analysis of fucosylated glycans, MS techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed. nih.govtandfonline.com These methods allow for the ionization of large biomolecules with minimal fragmentation, providing a clear molecular ion peak. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of a selected ion, yielding a series of product ions that reveal the sequence and branching of the glycan chain. nih.govtandfonline.comresearchgate.net For instance, the presence of specific fragment ions can confirm the core fucosylation of N-glycans. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is another valuable tool, particularly for the analysis of smaller, more volatile derivatives. epa.govresearchgate.net In this technique, the sample is separated by gas chromatography before being introduced into the mass spectrometer. The resulting mass spectra can be used to identify and quantify the compounds of interest. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for both the purification of this compound from reaction mixtures and for assessing the purity of the final product and its derivatives.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and analysis of fucosylated compounds. frontiersin.orgrsc.org Different HPLC modes can be employed depending on the specific properties of the analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for separating unprotected, polar saccharides. frontiersin.org HILIC is often used for the purification of complex glycans released from natural sources. rsc.org

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is suitable for the separation of more hydrophobic molecules, including derivatized glycans. frontiersin.orgresearchgate.net The elution order in RP-HPLC can provide information about the structure of isomeric glycans. For example, high mannose glycans typically elute before fucosylated complex variants. tandfonline.com

Anion-Exchange Chromatography (AEC): This method separates molecules based on their charge and is useful for purifying charged glycans, such as those containing sialic acid. rsc.org

Recycle HPLC, where the sample is passed through the column multiple times, has been shown to significantly improve the resolution of complex glycan mixtures, enabling the separation of glycans that differ by a single fucose residue. nih.gov

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of chemical reactions and for the initial assessment of product purity. researchgate.netresearchgate.net It can be used to separate different components of a reaction mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.gov

Column chromatography is a preparative technique used for the purification of larger quantities of compounds. column-chromatography.com Similar to TLC, it separates components based on their affinity for the stationary and mobile phases. For instance, charcoal column chromatography has been used in the purification of synthesized galactosyl-fucose. researchgate.netresearchgate.net

Advanced Analytical Approaches for Complex Fucosylated Glycans

The analysis of complex fucosylated glycans often requires a combination of the techniques mentioned above, as well as more advanced approaches. The structural diversity and isomerism of these molecules present significant analytical challenges. beilstein-journals.org

Multidimensional HPLC, which combines different separation modes (e.g., HILIC followed by RP-HPLC), is a powerful strategy for resolving complex mixtures of glycan isomers. nih.gov Furthermore, the coupling of HPLC with mass spectrometry (LC-MS) provides both separation and detailed structural information in a single analysis. tandfonline.com

Exoglycosidase sequencing is another important tool. This method involves the sequential enzymatic removal of terminal monosaccharides with specific glycosidases, followed by analysis (often by MS) to determine the sequence and linkage of the glycan. researchgate.net This approach has been used to characterize complex fucosylated N-glycans from human embryonic stem cells. researchgate.net

Emerging Research Areas and Future Perspectives in Acetochloro Alpha L Fucose Chemistry

Development of Novel Acetochloro-alpha-L-Fucose Derivatives for Enhanced Reactivity or Linkage Specificity

The classical utility of this compound as a glycosyl donor is well-established for forming α-linked fucosylated structures. smolecule.comresearchgate.net However, ongoing research seeks to refine this tool by creating novel derivatives with tailored reactivity and improved control over linkage specificity. The reactivity of fucosyl donors is critical, as it influences reaction yields and the stereochemical outcome of glycosylation. acs.org

Researchers are exploring various strategies to modulate the reactivity of the fucosyl donor. This includes the substitution of the anomeric chlorine with other leaving groups, such as trichloroacetimidates or sulfonate esters, which can significantly alter the donor's stability and reactivity profile. acs.orgnih.gov For instance, studies on fucose donors with sulfonate leaving groups have shown that the electronic properties of the promoter can be matched to the donor's reactivity to control the stereoselectivity of the glycosylation, favoring the SN2 pathway to yield β-linked disaccharides. acs.org

Another area of development involves the synthesis of fucose analogs with "clickable" functional groups, such as azides or alkynes. biorxiv.orgmdpi.com These derivatives can be incorporated into glycans through metabolic glycoengineering and subsequently tagged with reporter molecules like fluorophores via click chemistry. biorxiv.orgnih.gov This enables the visualization and tracking of fucosylated glycans in living systems. The efficiency of incorporation can vary between different analogs, highlighting the importance of the derivative's structure. mdpi.comnih.gov The development of these specialized derivatives provides powerful tools for probing the biological functions of fucosylation with high specificity.

The table below summarizes various fucosyl donor types and their intended applications, highlighting the move towards more controlled and specific glycosylation reactions.

| Donor Type | Leaving Group / Modification | Key Feature / Application | Research Finding |

| This compound | Chloro | Classical donor for α-fucosylation | Enables synthesis of α-linked fucosides for biological studies. smolecule.comresearchgate.net |

| Fucosyl Sulfonates | Sulfonate | Tunable reactivity for stereocontrol | Matching promoter electronics with donor reactivity improves β-selectivity via an SN2 mechanism. acs.org |

| Fucosyl Trichloroacetimidates | Trichloroacetimidate | Versatile and reactive donor | Widely used in complex oligosaccharide synthesis, including one-pot strategies. nih.govfrontiersin.org |

| Clickable Fucose Analogs | Azide or Alkyne moiety | Metabolic labeling and detection | Allows for in vivo tracking and conjugation of fucosylated glycans. biorxiv.orgmdpi.com |

Addressing Challenges in Scalable and Efficient Synthesis of Fucosylated Structures

A significant hurdle in glycobiology is the production of large quantities of structurally defined fucosylated oligosaccharides for functional and therapeutic studies. bohrium.com Traditional chemical synthesis, while precise, is often hampered by numerous protection and deprotection steps, making it inefficient and costly for large-scale production. nih.govresearchgate.net Consequently, research has increasingly focused on enzymatic and microbial strategies to overcome these limitations.

Enzymatic synthesis, utilizing fucosyltransferases, offers exceptional regio- and stereoselectivity but is often constrained by the high cost of the required sugar nucleotide donor, guanosine (B1672433) diphosphate-L-fucose (GDP-fucose). universityofcalifornia.edupnas.org To address this, one-pot multi-enzyme (OPME) systems have been developed. biorxiv.orgrsc.org These systems integrate the in situ generation of GDP-fucose from less expensive precursors, which dramatically improves the economic viability and efficiency of the process. biorxiv.orgrsc.org

Microbial fermentation presents a powerful alternative for scalable production. bohrium.com Engineered microorganisms, such as Escherichia coli and Bacillus subtilis, have been developed as cellular factories to produce fucosylated human milk oligosaccharides (HMOs) at high titers. oup.comresearchgate.net Researchers have achieved production levels of several grams per liter by optimizing metabolic pathways. oup.comnih.gov Key challenges in microbial synthesis include catabolite repression, where the presence of a preferred carbon source like glucose inhibits the uptake of other sugars, and the high energetic cost of glycosylation. oup.com Innovative solutions include engineering strains to utilize alternative energy sources, such as intermediates from the TCA cycle, to bypass catabolite repression and provide the necessary ATP and GTP for synthesis. oup.com Furthermore, the automation of chemoenzymatic synthesis on digital microfluidic platforms is an emerging technology poised to accelerate the production of diverse glycan structures. rsc.org

| Synthesis Strategy | Key Advantages | Key Challenges | Emerging Solutions |

| Chemical Synthesis | High precision, access to unnatural structures. | Multiple steps, low overall yield, scalability. researchgate.net | One-pot glycosylation strategies to reduce intermediate purifications. nih.gov |

| Enzymatic Synthesis | High regio- and stereoselectivity, mild conditions. universityofcalifornia.edu | High cost of GDP-fucose donor substrate. pnas.org | One-Pot Multi-Enzyme (OPME) systems for in situ donor generation. biorxiv.orgrsc.org |

| Microbial Fermentation | High potential for scalability and cost-effectiveness. researchgate.netnih.gov | Catabolite repression, high cellular energy demand. oup.com | Pathway engineering, use of alternative energy sources. oup.com |

| Automated Synthesis | High-throughput, rapid synthesis of diverse structures. | Integration of complex multi-step reactions. | Digital microfluidic platforms with magnetic bead-based purification. rsc.org |

Computational Chemistry and Theoretical Studies on this compound Glycosylation

Computational chemistry has become an indispensable tool for elucidating the mechanisms of glycosylation and predicting the behavior of fucosyl donors like this compound. plos.org Theoretical studies provide insights that are often difficult to obtain through experimental methods alone, guiding the rational design of new derivatives and reaction conditions.

Density Functional Theory (DFT) is widely used to investigate the intrinsic reactivity of different fucosyl donors. researchgate.netmdpi.com By calculating electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the relative reactivity of a series of donor molecules. mdpi.comsciforum.net For example, DFT studies have been used to compare the reactivity of fucose, pNP-fucose, and ethyl-fucose, concluding that donors with reactivity similar to pNP-fucose are optimal for transfucosylation reactions. researchgate.netsciforum.net

Molecular dynamics (MD) simulations and molecular docking are employed to study the interactions between fucosyl donors, acceptors, and the enzymes that catalyze their reaction, such as fucosyltransferases. acs.orgacs.org These simulations can reveal the structural basis for substrate specificity and catalysis. nih.gov For example, the crystal structure of the human enzyme α1,6-fucosyltransferase (FUT8) complexed with its substrates provided a detailed view of the binding site and supported an SN2 reaction mechanism. nih.gov MD simulations can also be used to guide protein engineering efforts aimed at improving the catalytic efficiency of these enzymes. acs.org

More recently, machine learning has emerged as a novel approach to predict the outcomes of glycosylation reactions. rsc.org By training models on large datasets of experimental results, it is possible to predict the stereoselectivity of a reaction based on a wide range of variables, including the structures of the donor and acceptor, the solvent, and the catalyst. rsc.org These predictive models can accelerate the discovery of new and effective glycosylation strategies.

| Computational Method | Subject of Study | Key Insights Provided |

| Density Functional Theory (DFT) | Electronic structure of fucosyl donors. | Prediction of relative reactivity based on HOMO-LUMO band gaps. researchgate.netmdpi.com |

| Molecular Docking | Enzyme-substrate binding. | Identification of binding poses and prediction of binding affinity. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Enzyme dynamics and catalytic mechanism. | Understanding conformational changes, substrate recognition, and guiding protein engineering. acs.orgacs.org |

| Machine Learning | Glycosylation reaction outcomes. | Prediction of stereoselectivity based on reaction parameters, identifying key influencing factors. rsc.org |

Interdisciplinary Research Integrating this compound in Glycoscience Advancements

The synthesis of complex carbohydrates using donors like this compound is not an end in itself but a critical enabling step for a wide range of interdisciplinary research. The convergence of synthetic chemistry, enzymology, cell biology, and immunology is driving major advancements in our understanding of glycobiology. e-century.us

Chemoenzymatic synthesis is a prime example of this interdisciplinary approach, combining the flexibility of chemical methods with the unparalleled specificity of enzymatic catalysis. pnas.org This strategy allows for the creation of complex, well-defined fucosylated structures, such as mucin analogs and specific glycan epitopes like the Lewis antigens, which are invaluable tools for probing biological function. pnas.orgbiorxiv.org For instance, synthetic fucosylated glycans are essential for fabricating glyco-microarrays, which are high-throughput platforms used to screen for glycan-protein interactions and identify ligands for glycan-binding proteins. pnas.org

Metabolic glycoengineering is another powerful interdisciplinary technique where synthetic fucose analogs, often derived from fucosyl donors, are introduced into living cells. mdpi.com These analogs are processed by the cell's own enzymatic machinery and incorporated into cell-surface glycans. mdpi.com This allows researchers to label, visualize, and modulate glycan structures in their native environment, providing dynamic insights into their roles in cellular processes like adhesion and signaling. mdpi.combohrium.com

Furthermore, the integration of structural biology and computational modeling with chemical synthesis is accelerating the design of specific inhibitors for fucosyltransferases. nih.gov Understanding the precise 3D structure of how these enzymes recognize their substrates allows for the rational design of small molecules that can block their activity. This has significant therapeutic potential, as aberrant fucosylation is a known hallmark of diseases such as cancer. e-century.usresearchgate.net The ability to synthesize specific fucosylated structures and their analogs remains a cornerstone of these multifaceted research endeavors.

Q & A

Q. What are the standard methodologies for synthesizing Acetochloro-alpha-L-fucose, and how can purity be validated?

Synthesis typically involves protecting group strategies for L-fucose followed by chlorination and acetylation. Purity validation employs High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) and mass spectrometry (MS) for molecular confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, focusing on anomeric proton signals (δ 5.2–5.5 ppm) and acetyl group peaks (δ 2.0–2.2 ppm) .

Q. How can researchers confirm the stereochemical configuration of this compound?

Use circular dichroism (CD) spectroscopy to analyze optical activity, comparing results to known L-fucose derivatives. X-ray crystallography is definitive but requires high-quality crystals. Computational methods like density functional theory (DFT) can predict and validate spectral data .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-fucose derivatives) ensures accuracy. Calibration curves should span 0.1–100 µM, with limits of detection (LOD) ≤ 0.05 µM .

Q. What role does this compound play in glycobiology studies?

It serves as a precursor for synthesizing fucose-containing glycoconjugates, enabling studies on fucosyltransferase activity and cell-surface glycan interactions. Experimental workflows often include enzymatic assays with fluorescently labeled acceptors (e.g., GDP-fucose analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Contradictions (e.g., unexpected coupling constants in NMR) may arise from solvent effects or conformational flexibility. Use variable-temperature NMR or solvent titration to probe dynamic behavior. Cross-validate with computational simulations (e.g., molecular dynamics) .

Q. What experimental design considerations are critical for studying this compound’s stability under physiological conditions?

Design kinetic studies at pH 7.4 and 37°C, monitoring degradation via HPLC. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability. Data should be analyzed using first-order kinetics models .

Q. How can researchers optimize fucosyltransferase inhibition assays using this compound derivatives?

Develop a fluorescence-based assay with a quenched substrate (e.g., 4-methylumbelliferyl-fucose). Optimize enzyme concentration (0.1–1.0 µg/mL) and incubation time (10–60 min). Use IC₅₀ values to compare inhibitor potency, ensuring triplicate replicates for statistical validity .

Q. What strategies address low yields in large-scale synthesis of this compound?

Troubleshoot reaction conditions:

Q. How should researchers handle discrepancies between computational predictions and experimental data for this compound’s reactivity?

Re-evaluate force field parameters in simulations (e.g., AMBER vs. CHARMM). Validate with hybrid quantum mechanics/molecular mechanics (QM/MM) models. Publish negative results to inform community benchmarks .

Q. What frameworks guide the design of studies investigating this compound’s role in pathogen-host interactions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Compare pathogen binding affinity (e.g., lectin arrays) to wild-type vs. fucose-deficient mutants.

- Ethical : Use in vitro models (e.g., organoids) before animal trials.

- Relevance : Align with antimicrobial resistance research priorities .

Guidance for Literature Review & Reproducibility

- Contradictory Findings : Apply the ACS Inclusivity Style Guide to ethically report disparities, emphasizing methodological context (e.g., solvent purity, instrument calibration) .

- Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-aligned repositories (e.g., Zenodo) and detail statistical methods (e.g., RSD thresholds ≤ 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.